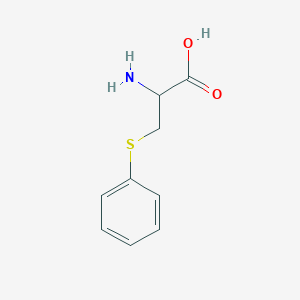

S-Phenylcysteine

Description

Historical Perspectives on Amino Acid Conjugates in Biochemical Research

The study of amino acid conjugates has a rich history that is foundational to the field of biochemistry. A pivotal moment in this history was the discovery of the conjugation of benzoic acid with glycine (B1666218) to form hippuric acid, first isolated from horse urine by Liebig in 1829. al-edu.com This reaction is widely recognized as the first discovered metabolic transformation of a xenobiotic compound. al-edu.com The subsequent elucidation of hippuric acid's structure in the 1840s, following self-administration of benzoic acid, further solidified the concept of amino acid conjugation as a key metabolic pathway. al-edu.com These early discoveries were instrumental in the development of biochemistry, contributing to the understanding of fatty acid metabolism through the study of higher homologues of benzoic and phenylacetic acids. al-edu.com

The conjugation of small molecules with amino acids or peptides has since become a significant strategy in biomedical research. nih.govmdpi.com This approach is utilized to enhance the properties of bioactive molecules, including their selectivity, stability, permeability, and solubility. nih.govmdpi.com The conjugation process typically involves the formation of a peptide bond between the carboxyl group of a xenobiotic acid and the amino group of an endogenous amino acid. al-edu.com This process often requires the initial activation of the carboxyl group to a reactive acyl-CoA thioester. al-edu.com Over the years, research has revealed a variety of amino acids involved in conjugation, with the specific amino acid used depending on the xenobiotic's structure and the animal species. al-edu.com

Significance of Sulfur-Containing Amino Acid Derivatives in Biological Systems Investigation

Sulfur-containing amino acids, such as methionine and cysteine, are crucial for numerous biological processes. eurekaselect.comnih.govnih.gov They are integral components of proteins and precursors for essential biomolecules, including the antioxidant glutathione (B108866) and N-acetyl cysteine. eurekaselect.comnih.gov These amino acids and their derivatives play a vital role in the cell's antioxidant defense system, protecting against free radicals and heavy metals. eurekaselect.comnih.govresearchgate.net The thiol group of cysteine, in particular, is a key functional group that participates in a wide range of biochemical reactions.

The study of sulfur-containing amino acid derivatives is significant for several reasons:

Cellular Integrity and Redox State: They are fundamental to maintaining the integrity of cellular systems by influencing the cellular redox state and the capacity to detoxify harmful compounds. nih.gov

Detoxification: These compounds can act as effective and safe detoxifying agents, helping to prevent the toxic effects of metal ions. eurekaselect.comnih.gov

One-Carbon Metabolism: Sulfur-amino acids are critically involved in regulatory pathways related to one-carbon metabolism. nih.gov

Disease Association: Imbalances in thiol levels have been linked to a variety of disorders, including vascular disease, Alzheimer's, HIV, and cancer. nih.gov

S-Phenylcysteine, a derivative of cysteine, serves as a valuable tool in biochemical research. ontosight.ai As a non-proteinogenic amino acid, its unique properties, conferred by the phenyl group attached to the sulfur atom, are exploited for various applications. ontosight.ai It can be incorporated into peptides to alter their biological activity and stability or used to study the roles of cysteine and cysteine-containing compounds in biological processes. ontosight.ai

Current Research Frontiers and Unaddressed Questions Pertaining to S-Phenylcysteine

Current research on S-Phenylcysteine (SPC) is largely focused on its application as a biomarker for benzene (B151609) exposure. nih.govnih.govosti.gov Benzene, a known carcinogen, is metabolized to reactive intermediates, such as benzene oxide, which can bind to proteins like hemoglobin and albumin to form adducts, including SPC. nih.govnih.gov The quantification of these adducts in blood proteins serves as an internal dose marker, which is valuable for assessing human exposure to benzene, particularly at low environmental levels. nih.govnih.gov

Recent advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have improved the sensitivity and reliability of SPC detection in biological samples. nih.govnih.govtandfonline.com These methods have been used to establish a linear relationship between benzene exposure levels and SPC concentrations in albumin in occupationally exposed individuals. nih.govoup.com

Despite these advancements, several research questions remain:

Background Levels: A notable challenge is the presence of background levels of SPC in control populations not known to be occupationally exposed to benzene. tandfonline.comtandfonline.com The origin of these background levels is currently unknown and requires further investigation.

Metabolic Origins: While it is understood that SPC in globin likely originates from the metabolism of benzene outside the red blood cell, the precise mechanisms and contributing factors are still being explored. osti.gov

Low-Dose Exposure: The development of even more sensitive and cost-effective methods is necessary for the routine analysis of SPC in large populations exposed to very low, ambient levels of benzene. nih.gov

Toxicity and Mechanistic Insights: While SPC is a marker of exposure, further research is needed to fully understand its role, if any, in the mechanisms of benzene-induced toxicity. tera.orgsemanticscholar.org Answering these questions will enhance the utility of SPC as a biomarker and provide deeper insights into the health risks associated with benzene exposure. iaea.org

Structure

3D Structure

Properties

CAS No. |

5437-52-5 |

|---|---|

Molecular Formula |

C9H11NO2S |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2-amino-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |

InChI Key |

XYUBQWNJDIAEES-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)N |

Other CAS No. |

5437-52-5 |

physical_description |

Off-white powder; [Sigma-Aldrich MSDS] |

sequence |

X |

Synonyms |

3-phenylcysteine beta-phenylcysteine S-phenylcysteine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control of S Phenylcysteine

Enantioselective Synthesis Strategies for S-Phenylcysteine and its Analogs

Enantioselective synthesis, which favors the formation of a specific enantiomer, is paramount in modern chemistry, particularly in pharmaceuticals where different enantiomers of a molecule often exhibit varied biological activities. wikipedia.org

Chiral Catalysis in S-Phenylcysteine Synthesis

Chiral catalysis offers an efficient route to enantiomerically enriched S-phenylcysteine. One notable method involves the asymmetric synthesis of S-aryl-L-cysteines through the nucleophilic addition of thiols to a chiral nickel(II) complex of a dehydroalanine (B155165) Schiff base. researchgate.net This approach utilizes a chiral auxiliary, (S)-o-(N-benzylprolyl)aminoacetophenone or (S)-o-(N-benzylprolyl)aminobenzophenone, to direct the stereochemical outcome of the reaction. researchgate.net The addition of thiophenol to the double bond of the dehydroalanine complex leads to the formation of diastereomeric complexes of S-phenylcysteine. researchgate.net Subsequent separation of these diastereomers and acidic decomposition of the desired complex yields optically pure L-S-phenylcysteine. researchgate.net A significant advantage of this method is the ability to recycle the chiral auxiliary ligand after the acidic cleavage, enhancing the process's efficiency. researchgate.net

Another strategy employs palladium(II)-catalyzed Heck cross-coupling followed by hydrothiolation within the ligand sphere of a chiral dehydroalanine Ni(II) complex. This sequence allows for the synthesis of enantiopure β-aryl-substituted cysteine derivatives. researchgate.net Furthermore, copper(I)-catalyzed azide-alkyne cycloaddition using newly developed chiral pyridinebisoxazolines (PYBOX) ligands has demonstrated high enantioselectivity in the synthesis of P-chiral tertiary phosphine (B1218219) oxides, a methodology that holds potential for adaptation to S-phenylcysteine synthesis. rsc.org

| Catalyst/Auxiliary | Reactants | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Ni(II) complex with (S)-BPB | Dehydroalanine, Thiophenol | L-S-Phenylcysteine | >99:1 dr | researchgate.net |

| Pd(II) catalyst | Aryl iodides, Alkyl thiols | β-Aryl-substituted cysteine derivatives | Single diastereomer | researchgate.net |

| Cu(I) with chiral PYBOX | Prochiral diethynylphosphine oxides, Azides | P-chiral tertiary phosphine oxides | Excellent ee | rsc.org |

Biocatalytic Approaches for Stereospecific S-Phenylcysteine Production

Biocatalysis presents a powerful and often environmentally benign alternative for producing stereospecific S-phenylcysteine. Tryptophan synthase, an enzyme that catalyzes the synthesis of L-tryptophan, has been effectively repurposed for the production of S-phenyl-L-cysteine from L-serine and thiophenol. google.comnih.govresearchgate.net Research has shown that conducting this enzymatic reaction under alkaline conditions, specifically at a pH range of 9.0 to 10.5, is crucial for achieving both a high reaction velocity and a substantial yield. google.com This chemoenzymatic method, starting from inexpensive bromobenzene (B47551) to generate thiophenol in situ, has been reported to produce high-purity S-phenyl-L-cysteine with a total yield of 81.3% and over 99.9% purity. nih.govresearchgate.net

The enzyme can be used in the form of immobilized enzymes or whole cells, which can simplify the purification process. google.com The reaction typically includes L-serine, thiophenol, and a catalytic amount of pyridoxal (B1214274) phosphate. google.com An economical approach has been developed that utilizes keratin (B1170402) acid hydrolysis wastewater, a source of L-serine, for the enzymatic synthesis of S-phenyl-L-cysteine. In a scaled-up process, this method achieved a 97.1% conversion rate of L-serine, resulting in a final product concentration of 38.6 g/L. nih.govisc.ac

| Enzyme | Substrates | Key Reaction Conditions | Yield/Conversion | Reference |

| Tryptophan synthase | L-Serine, Thiophenol | pH 9.0-10.5 | High yield | google.com |

| Tryptophan synthase | L-Serine, Thiophenol (from bromobenzene) | Chemoenzymatic, 4-step reaction | 81.3% total yield, >99.9% purity | nih.govresearchgate.net |

| Recombinant Tryptophan synthase | L-Serine (from keratin wastewater), Thiophenol | pH 9.0, 40°C, 0.02% Trion X-100 | 97.1% conversion, 38.6 g/L concentration | nih.govisc.ac |

Novel Protecting Group Chemistry in S-Phenylcysteine Derivatization

Protecting groups are essential tools in organic synthesis, temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.org In the context of S-phenylcysteine synthesis and derivatization, the strategic use of protecting groups for the amino and carboxyl functionalities is critical. organic-chemistry.org

Commonly used protecting groups for the amine group include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which offer orthogonal deprotection strategies. organic-chemistry.orgiris-biotech.de The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved using a base like piperidine. organic-chemistry.orgiris-biotech.de This orthogonality is particularly valuable in multi-step syntheses, such as peptide synthesis, where selective deprotection is required. iris-biotech.de

For the carboxylic acid moiety, esterification is a common protection strategy. google.com Novel approaches in protecting group chemistry focus on developing groups that can be introduced and removed under mild conditions and with high selectivity. For instance, a cysteine-derived oxazolidinone has been developed that serves as both a chiral auxiliary and an acyl transfer agent. nih.gov This allows for highly selective asymmetric transformations, followed by an intramolecular N-to-S acyl transfer to generate a reactive thioester, which can then be used in further synthetic steps. nih.gov This strategy combines the benefits of rigid chiral auxiliaries with the synthetic utility of thioesters, providing access to diverse carboxylic acid derivatives under mild conditions. nih.gov

Green Chemistry Principles Applied to S-Phenylcysteine Synthesis Research

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com The application of these principles to S-phenylcysteine synthesis is an active area of research.

Key principles of green chemistry relevant to this synthesis include:

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Biocatalytic methods, such as the use of tryptophan synthase, often exhibit high atom economy as they are highly specific and generate minimal byproducts. researchgate.netacs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The chiral catalysis methods discussed previously, which employ recyclable catalysts, align with this principle. researchgate.netacs.org

Reduce Derivatives : Unnecessary derivatization, including the use of protecting groups, should be minimized as it requires additional reagents and generates waste. acs.org The development of one-pot syntheses and the use of highly specific enzymes that may not require protecting groups are examples of this principle in action. acs.org

Use of Renewable Feedstocks : A significant advancement in the green synthesis of S-phenylcysteine is the utilization of keratin acid hydrolysis wastewater as a source of L-serine. nih.govisc.ac This approach transforms an industrial waste product into a valuable starting material, adhering to the principle of using renewable feedstocks. atiner.gr

Scale-Up Considerations and Process Optimization in S-Phenylcysteine Synthesis Research

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. mt.com Process optimization and scale-up are critical for ensuring that the synthesis is safe, reproducible, and economically viable. mt.comaragen.com

Key considerations for the scale-up of S-phenylcysteine synthesis include:

Investigation of Scale-Dependent Variables : Parameters such as dosing rates, mixing efficiency, and heat transfer become critical at larger scales and must be carefully investigated and controlled. mt.com

Process Analytical Technology (PAT) : The use of in-line analytical tools to monitor critical process parameters in real-time can help ensure consistency and quality during scale-up. aragen.com

Reactor Design : For biocatalytic processes, the choice of reactor is crucial. Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs) or continuous plug-flow reactors (CPFRs), are being explored to integrate enzymatic steps seamlessly with chemical reactions. mdpi.com While CPFRs are often preferred, a series of CSTRs might be necessary in certain situations to approximate plug-flow behavior or to manage factors like pH control. mdpi.com

A successful scale-up of the biocatalytic synthesis of S-phenyl-L-cysteine from keratin hydrolysis wastewater has been reported, demonstrating the feasibility of producing this compound on a larger scale using green chemistry principles. nih.govisc.ac

Metabolic Pathways and Mechanistic Elucidation of S Phenylcysteine

Enzymatic Biotransformations of S-Phenylcysteine in Biological Matrices

S-Phenylcysteine, a cysteine S-conjugate, undergoes significant enzymatic biotransformation within biological systems. These metabolic processes are central to its detoxification and elimination. The molecule is primarily formed as a downstream metabolite of xenobiotics, such as benzene (B151609). The reactive metabolite of benzene, benzene oxide, can react with cysteine residues in proteins, which upon proteolysis can yield S-Phenylcysteine. researchgate.netnih.gov Its subsequent metabolism involves several key enzymatic pathways.

The reaction proceeds in several steps:

An L-cysteine-S-conjugate is converted to a thiol (thiophenol in this case) and 2-aminoprop-2-enoate. creative-enzymes.com

The 2-aminoprop-2-enoate intermediate spontaneously tautomerizes to 2-iminopropanoate. creative-enzymes.com

Finally, 2-iminopropanoate undergoes spontaneous hydrolysis to form pyruvate (B1213749) and ammonia. creative-enzymes.com

In mammals, C-S lyase activity is often a non-physiological side reaction of other enzymes involved in amino acid metabolism, such as certain aminotransferases. nih.gov Research has identified C-S lyase activity in various tissues, including the liver. A purified human liver enzyme has demonstrated activity with S-arylcysteines, the class of compounds to which S-Phenylcysteine belongs. nih.gov Interestingly, the oxidized form, S-phenylcysteine sulfoxide (B87167), has been shown to be a more active substrate for this enzyme than S-Phenylcysteine itself. nih.govnih.gov

Comparative studies with selenium and tellurium analogs show that the rate of the β-elimination reaction is influenced by the nature of the heteroatom. This reflects the relative strengths of the carbon-sulfur, carbon-selenium, and carbon-tellurium bonds. nih.gov

Table 1: Comparative β-Elimination Rates of S-Phenyl-L-cysteine and its Analogs

| Compound | Relative Rate of β-Elimination | Note |

|---|---|---|

| S-Phenyl-L-cysteine | Low | Reflects the relative strength of the C-S bond. nih.gov |

| Se-Phenyl-L-selenocysteine | Moderate | The C-Se bond is weaker than the C-S bond, facilitating cleavage. |

This table is generated based on the principle that the rate of beta-elimination reflects the bond strength of the C-S, C-Se, and C-Te bonds as described in the source material. nih.gov

Following the action of C-S lyase, the liberated thiophenol metabolite undergoes further Phase II conjugation reactions to facilitate its excretion. The two predominant pathways are glucuronidation and sulfation. kcl.ac.ukresearchgate.net These reactions increase the water solubility of the metabolite, preparing it for elimination via urine or bile. kcl.ac.uk

Glucuronidation: This process is mediated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from a UDP-glucuronic acid cofactor to the thiol group of thiophenol, forming a thiophenol-S-glucuronide. nih.govkcl.ac.uk The expression of UGTs is tissue-specific, with high concentrations found in the liver. plos.org

Sulfation: This pathway is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite. nih.gov Similar to UGTs, SULTs are expressed in various tissues, including the liver, and play a crucial role in detoxifying phenolic and related compounds. plos.orgnih.gov

These conjugation pathways are essential for the detoxification of a wide array of xenobiotic metabolites and are not specific to thiophenol but apply to many phenolic and sulfhydryl-containing compounds. researchgate.netnih.gov

Role of Cysteine S-Conjugate β-Lyase in S-Phenylcysteine Metabolism

Intracellular Fate and Compartmentalization Research of S-Phenylcysteine

Once formed or transported into a cell, S-Phenylcysteine and its metabolites are directed to specific intracellular compartments for processing. Cysteine S-conjugates can be taken up by cells in the liver and kidneys, where they face several metabolic fates. nih.gov

The enzymes responsible for its metabolism, particularly C-S lyases, are found in both the cytosol and mitochondria. nih.govnih.gov The mitochondrial localization is of particular toxicological interest. Research on other halogenated cysteine S-conjugates suggests that the reactive thiol fragments produced by mitochondrial C-S lyase can be "channeled" directly to other mitochondrial enzymes. nih.gov For example, reactive species can inactivate critical components of the tricarboxylic acid (TCA) cycle, such as the α-ketoglutarate dehydrogenase complex. nih.gov This channeling mechanism suggests that the site of metabolism is a key determinant of potential cytotoxicity. While this has been studied for other toxic conjugates, the specific intracellular trafficking and compartmentalization of S-Phenylcysteine itself remain an area requiring more detailed investigation.

Transporter-Mediated Uptake and Efflux Mechanisms of S-Phenylcysteine Analogs

Uptake Transporters: Primarily from the Solute Carrier (SLC) family, these transporters facilitate the entry of compounds into cells. nih.gov For a molecule like S-Phenylcysteine, which is an amino acid derivative, transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) would be candidate carriers. psu.edunih.gov

Efflux Transporters: Predominantly members of the ATP-binding cassette (ABC) superfamily, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRPs), these transporters actively pump compounds and their metabolites out of cells, often against a concentration gradient. medtechbcn.com This is a key mechanism for cellular protection and detoxification. medtechbcn.com

While specific transporters for S-Phenylcysteine have not been exhaustively characterized, studies on analogous structures and general xenobiotic metabolism indicate that such transporters are integral to its disposition. nih.govmdpi.com The interplay between uptake and efflux transporters in tissues like the liver and kidney dictates the rate of clearance and the exposure of specific organs to the compound. psu.edu

Interspecies Comparative Metabolic Studies of S-Phenylcysteine

Significant differences in the metabolism of S-Phenylcysteine and its parent compounds have been observed across different species. These variations can have profound implications for toxicology and risk assessment. nih.gov

Studies on the metabolism of benzene, a precursor to S-Phenylcysteine, reveal marked differences between rats and mice. researchgate.net After exposure to benzene, F344/N rats and B6C3F1 mice exhibit different patterns of metabolites. researchgate.net Notably, rats show significantly higher levels of S-Phenylcysteine (SPC) adducts in hemoglobin compared to mice under the same exposure conditions. nih.gov This suggests a difference in the metabolic pathways leading to the formation of the reactive intermediate, benzene oxide, or in the subsequent protein adduction and repair. nih.gov

Table 2: Interspecies Variation in S-Phenylcysteine (SPC) Adduct Formation in Hemoglobin Following Benzene Exposure

| Species | Relative Level of SPC-Hemoglobin Adducts | Primary Detoxification Metabolites |

|---|---|---|

| F344/N Rat | High nih.gov | Phenyl sulfate (B86663) researchgate.net |

Table based on data from comparative studies of benzene metabolism in rats and mice. researchgate.netnih.gov

Furthermore, a comparative study of S-phenyl-L-cysteine and its selenium and tellurium analogs showed that Te-phenyl-L-tellurocysteine was a potent and selective inhibitor of human cytochrome P450 1A1, while S-phenyl-L-cysteine was a much weaker inhibitor. nih.gov Since cytochrome P450 enzymes are critical for the initial metabolism of many xenobiotics, species-specific differences in the expression and activity of these enzymes can lead to different metabolic profiles and toxicological outcomes. nih.gov

Molecular and Cellular Biological Activities of S Phenylcysteine

Investigation of S-Phenylcysteine as a Substrate or Modulator of Enzyme Systems

S-Phenylcysteine (S-PC) is recognized as an intermediate in xenobiotic metabolism and has been studied for its interactions with various enzyme systems, acting as both a substrate and a modulator. Its role is particularly significant in pathways involving glutathione (B108866) S-transferases and cysteine S-conjugate β-lyases. ebi.ac.uknih.gov

Cysteine S-conjugate β-lyases (C-S lyases) are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the cleavage of the C-S bond in certain cysteine S-conjugates. nih.govproquest.com This reaction yields pyruvate (B1213749), ammonia, and a thiol fragment. nih.govgenome.jp S-Phenylcysteine can act as a substrate for these enzymes. nih.govresearchgate.net This enzymatic action is a critical branch point in the metabolic pathway; it can be a step in detoxification by converting the conjugate into excretable forms, but it can also lead to "bioactivation" if the resulting thiol is a reactive, toxic molecule. nih.govnih.gov Several enzymes with other primary functions, such as glutamine transaminase K and kynureninase, have been identified as possessing C-S lyase activity towards S-conjugates. nih.govnih.gov

In other studies, S-Phenylcysteine has been evaluated for its effect on different enzyme systems. A 2024 study investigated the in vitro Angiotensin-Converting Enzyme (ACE) inhibitory activities of several sulfur-containing compounds. unibuc.ro The results indicated that S-phenylcysteine exhibited the lowest ACE inhibitory activity among the tested compounds, which included methionine and cystine. unibuc.ro

Table 1: Summary of S-Phenylcysteine Interactions with Enzyme Systems

| Enzyme System | Role of S-Phenylcysteine | Outcome of Interaction | References |

| Glutathione S-Transferases (GSTs) | Precursor is a substrate | Formation of S-phenylcysteine is part of the GST-dependent mercapturic acid pathway. iarc.fr | wikipedia.orgiarc.fr |

| Cysteine S-conjugate β-lyases (C-S lyases) | Substrate | Cleavage of the C-S bond to produce pyruvate, ammonia, and a phenylthiol. nih.govnih.gov This can be a route for detoxification or bioactivation. nih.gov | nih.govnih.govnih.govresearchgate.net |

| Angiotensin-Converting Enzyme (ACE) | Modulator (Inhibitor) | Exhibited very low inhibitory activity compared to other sulfur compounds. unibuc.ro | unibuc.ro |

Role of S-Phenylcysteine in Oxidative Stress Response Mechanisms

The involvement of S-Phenylcysteine in oxidative stress is complex, with research primarily indicating a limited direct antioxidant capacity. Organisms utilize both endogenous and exogenous antioxidants to protect against damage from free radicals. unibuc.ro Sulfur-containing amino acids are often studied for these properties. researchgate.netmdpi.com

A comparative study on the in vitro antioxidant activities of various sulfur compounds found that S-phenylcysteine exhibited the lowest antioxidant activity across several assays, including DPPH radical scavenging, ABTS radical scavenging, FRAP, and nitrite (B80452) scavenging methods. unibuc.ro In the same study, compounds like methionine and cystine showed significantly higher antioxidant potential. unibuc.ro The lower antioxidant effect of some cysteine derivatives can be attributed to a lesser number of phenolic hydroxyl groups compared to potent antioxidants like polyphenols. mdpi.com

While S-Phenylcysteine itself may not be a potent antioxidant, its formation is often linked to exposure to xenobiotics like benzene (B151609), which induce significant oxidative stress. researchgate.net The metabolism of benzene produces reactive oxygen species and its metabolites, such as quinones, are highly redox-active. iarc.fr Therefore, the presence of S-phenylcysteine adducts often serves as a biomarker for an exposure that is associated with cellular oxidative stress, rather than as a direct participant in mitigating that stress. researchgate.netjfda-online.com

Table 2: Comparative In Vitro Antioxidant Activity

| Compound | Relative ACE Inhibitory Activity | Relative Antioxidant Activity | Reference |

| Methionine | Highest | Highest (Reducing power, DPPH, ORAC) | unibuc.ro |

| Cystine | Intermediate | Highest (ABTS, FRAP, Nitrite scavenging) | unibuc.ro |

| S-benzyl cysteine | Low | Low | unibuc.ro |

| S-phenylcysteine | Lowest | Lowest | unibuc.ro |

Modulation of Gene Expression and Protein Synthesis by S-Phenylcysteine

Direct evidence for S-Phenylcysteine modulating gene expression or protein synthesis is limited. However, its formation is intrinsically linked to processes that profoundly alter these cellular functions. S-Phenylcysteine is formed as a protein adduct when reactive metabolites of xenobiotics, such as benzene oxide, covalently bind to proteins. mdpi.com This covalent modification of proteins, a form of post-translational modification, can alter their structure and function. mdpi.com Altered proteins can include those involved in critical cellular processes like enzyme catalysis, signal transduction, and DNA repair, which can indirectly lead to changes in gene expression. mdpi.comtandfonline.com

Exposure to parent compounds like benzene is known to cause genotoxicity and modulate the expression of numerous genes, including those involved in cell cycle control, apoptosis, and inflammatory responses. tandfonline.comamazonaws.comnih.gov For instance, exposure to benzene metabolites can trigger DNA repair pathways and affect the expression of key proteins like CYPs (cytochrome P450 enzymes) and transcription factors such as NF-κB and AP-1. nih.gov

The covalent binding of toxicants to proteins can inhibit or alter protein synthesis. mdpi.com While S-Phenylcysteine is the product of such a binding event, it is the initial reactive metabolite that instigates the damage. Therefore, S-Phenylcysteine is more accurately described as a marker of protein damage that can lead to cellular dysfunction, rather than an active modulator of protein synthesis itself. mdpi.com Protein synthesis is a core biological process involving the transcription of DNA to mRNA and subsequent translation by ribosomes, and severe cellular stress or damage, as indicated by adduct formation, can disrupt this process.

Cellular Signaling Pathway Interventions and Receptor Interactions

Research has identified a role for S-Phenylcysteine as a modulator in specific cellular signaling pathways, particularly those involving S-nitrosothiols. S-nitroso-l-cysteine (L-CSNO) is a signaling molecule with biological effects that are distinct from those of nitric oxide (NO) and are independent of the soluble guanylate cyclase (sGC) pathway.

A 2024 study used an unbiased proteomic analysis to identify binding partners for L-CSNO and found that it interacts with voltage-gated K+ (Kv) channel proteins. This interaction was shown to be stereoselective. Crucially, the study also demonstrated that the biological effects of L-CSNO could be inhibited by its chemical congeners, including S-phenyl-cysteine (referred to as L-CSφ). This suggests that S-Phenylcysteine can act as an antagonist or competitive inhibitor at the binding site of L-CSNO on Kv channel proteins, thereby intervening in this specific signaling pathway.

While exposure to parent compounds like benzene is known to activate multiple signaling pathways, including the MAPK pathway, as a response to toxicity and oxidative stress, the direct role of the S-Phenylcysteine metabolite in these broader pathways is not well-defined. nih.gov Its most clearly elucidated role is in the specific inhibition of L-CSNO signaling.

Mechanistic Studies of S-Phenylcysteine’s Interactions with Biomacromolecules

The most well-documented interaction of S-Phenylcysteine with biomacromolecules is its formation as a protein adduct. This occurs when highly reactive electrophilic metabolites of xenobiotics covalently bind to nucleophilic sites on proteins. mdpi.com

A primary example is the metabolism of benzene. Benzene is oxidized in the body, primarily by cytochrome P450 enzymes, to form benzene oxide. iarc.frresearchgate.net This reactive epoxide can then bind to the sulfhydryl group of cysteine residues within proteins. researchgate.net This binding results in the formation of an S-Phenylcysteine adduct. The major protein targets for this adduction in the blood are hemoglobin and serum albumin, due to their high abundance and available cysteine residues. researchgate.net

Table 3: S-Phenylcysteine Interactions with Biomacromolecules

| Biomacromolecule | Type of Interaction | Mechanism | Significance | References |

| Hemoglobin | Covalent Adduct Formation | Reaction of benzene oxide with cysteine residues. researchgate.net | Biomarker of benzene exposure. researchgate.net | researchgate.netresearchgate.net |

| Serum Albumin | Covalent Adduct Formation | Reaction of benzene oxide with cysteine residues. researchgate.netjfda-online.com | Biomarker of benzene exposure, reflects internal dose. jfda-online.com | researchgate.netjfda-online.com |

| Keratin (B1170402) | Covalent Adduct Formation (Putative) | Benzene oxide is a putative carcinogen that can form adducts with cysteine in keratin proteins. | Potential biomarker for dermal exposure. |

Research into the Potential of S-Phenylcysteine in Detoxification Pathways

S-Phenylcysteine is a key intermediate in the mercapturic acid pathway, a major route for the detoxification and elimination of a wide range of xenobiotics. nih.gov This multi-step process is designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted in the urine. nih.gov

The pathway typically begins with the conjugation of the xenobiotic electrophile with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). wikipedia.org The resulting glutathione S-conjugate is then sequentially cleaved by enzymes like γ-glutamyltransferase and dipeptidases to remove the glutamate (B1630785) and glycine (B1666218) residues, leaving the cysteine S-conjugate, such as S-Phenylcysteine. nih.gov In the final step of the classic detoxification pathway, the cysteine conjugate is N-acetylated by an N-acetyltransferase to form an N-acetyl-L-cysteine S-conjugate, also known as a mercapturic acid (e.g., S-phenylmercapturic acid or SPMA). nih.gov These mercapturates are then eliminated from the body. nih.gov

However, the metabolic fate of S-Phenylcysteine is not limited to mercapturic acid formation. The cysteine S-conjugate can be diverted to a different fate by the action of cysteine S-conjugate β-lyase (C-S lyase). nih.govnih.gov This enzyme cleaves the C-S bond, which can be a detoxification step if the resulting thiol is stable and can be further metabolized for excretion (e.g., via glucuronidation). nih.gov Conversely, if the cleavage releases a reactive and toxic thiol, this step represents a bioactivation, leading to cellular toxicity. nih.govnih.govproquest.com Thus, S-Phenylcysteine stands at a metabolic crossroads, where its processing can lead to either detoxification or toxification, depending on the subsequent enzymatic pathways involved. nih.gov

Advanced Analytical Methodologies for S Phenylcysteine and Its Metabolites

High-Resolution Mass Spectrometry for Metabolomic Profiling of S-Phenylcysteine Conjugates

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in metabolomics, offering the high mass accuracy and resolving power necessary to identify and quantify metabolites in intricate biological samples. When coupled with chromatographic separation, HRMS provides unparalleled capabilities for the comprehensive profiling of S-Phenylcysteine conjugates. The primary advantage of HRMS is its ability to provide accurate mass measurements, often to within 5 parts per million (ppm), which significantly increases the confidence in the elemental composition and identification of unknown compounds. This is critical for distinguishing between metabolites with very similar molecular weights.

Metabolomic studies utilizing HRMS can effectively profile the array of SPC conjugates formed from exposure to various compounds. This untargeted or targeted approach allows researchers to gain a holistic view of the metabolic pathways affected. The workflow typically involves peak detection, alignment, and statistical analysis to identify features that are significantly different between control and exposed groups, followed by annotation of these features using the accurate mass data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of SPC and its metabolites in biological fluids like plasma and urine. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS method, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent specificity, minimizing interference from the complex biological matrix. For instance, methods have been developed for urinary metabolites of benzene (B151609), including S-phenylmercapturic acid (S-PMA), a downstream metabolite of S-phenylcysteine, demonstrating high sensitivity and reproducibility. The use of stable isotope-labeled internal standards, which have nearly identical physicochemical properties to the analyte, is crucial for achieving high accuracy and precision in quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. For non-volatile analytes like SPC, derivatization is required to increase their volatility and thermal stability for GC analysis. GC-MS can be operated in either full scan mode for untargeted analysis or selected ion monitoring (SIM) mode for targeted quantification, offering high sensitivity. GC-MS methods have been successfully developed for the simultaneous measurement of various amino acids and their metabolites in human urine after derivatization. The combination of a gas chromatograph with a triple quadrupole mass spectrometer (GC-MS/MS) further enhances selectivity and is ideal for analyses requiring the highest sensitivity.

A comparison of typical performance characteristics for LC-MS/MS and GC-MS in metabolite quantification is presented below.

| Parameter | LC-MS/MS | GC-MS |

| Sample Volatility | Not required | Required (derivatization often necessary) |

| Typical Sensitivity | High (picogram to femtogram levels) | High (picogram levels) |

| Selectivity | Very High (with MS/MS) | High (especially with MS/MS) |

| Throughput | High | Moderate |

| Matrix Effects | Can be significant (ion suppression) | Generally less significant than LC-MS |

Isotope tracing, combined with HRMS, is a powerful strategy to delineate metabolic pathways and quantify metabolic fluxes in real-time. This technique involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and tracking the incorporation of the isotope into downstream metabolites. HRMS is particularly well-suited for these studies due to its ability to resolve and accurately measure the different isotopologues (molecules that differ only in their isotopic composition) of a metabolite.

By using uniformly labeled precursors, such as ¹³C-labeled benzene, researchers can trace the formation of S-phenylcysteine and its subsequent metabolites. The mass shift corresponding to the number of incorporated ¹³C atoms is readily detected by HRMS, providing direct evidence of the metabolic pathway. This approach allows for the dynamic measurement of metabolite turnover and flux through specific pathways, offering insights that cannot be obtained from static concentration measurements alone. For example, stable isotope tracing has been used to phenotype hepatocellular metabolism, monitoring carbon-13 isotope changes in glycolysis, the TCA cycle, and amino acid metabolism.

LC-MS/MS and GC-MS Based Quantification in Biological Samples

Chiral Chromatography for Enantiomeric Purity Assessment of S-Phenylcysteine

Chiral chromatography is the definitive method for separating enantiomers and assessing the enantiomeric purity of chiral compounds like S-phenylcysteine. Since enantiomers possess identical physicochemical properties in an achiral environment, their separation requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

These CSPs have a unique spatial arrangement of functional groups that allows for differential interaction with the two enantiomers, leading to different retention times and thus, their separation. Chiral HPLC is the most widely used technique for this purpose and can be applied in various modes, including reversed-phase and normal-phase. The goal of a chiral purity assay is often to determine the percentage of the undesired enantiomer relative to the total amount of both enantiomers. The assessment of enantiomeric purity is critical, as different enantiomers of a compound can exhibit distinct biological activities or toxicities.

| Chromatographic Method | Stationary Phase Type | Typical Application |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Broad applicability for a wide range of chiral compounds. |

| Chiral HPLC | Pirkle-type (π-acidic or π-basic) | Separation of compounds with aromatic rings. |

| Chiral GC | Cyclodextrin derivatives | Separation of volatile and semi-volatile chiral compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of S-Phenylcysteine Derivatives in Complex Media

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including S-phenylcysteine derivatives, directly in complex biological media. NMR provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the determination of a molecule's carbon-hydrogen framework and the connectivity between atoms.

One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide initial structural information. However, for complex derivatives in biological samples, two-dimensional (2D) NMR techniques are often essential. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This wealth of connectivity data allows for the unambiguous assignment of the chemical structure of novel SPC metabolites without the need for authentic reference standards, which are often unavailable. NMR is particularly valuable for identifying the precise site of conjugation on the cysteine moiety and for characterizing the structure of the adducted group.

Electrochemical Detection and Biosensor Development for S-Phenylcysteine

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive species like S-phenylcysteine. These methods are based on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable current or potential. The thiol group in cysteine is electroactive, making it a target for electrochemical detection. Techniques like differential pulse voltammetry (DPV) can be used for sensitive measurements. For example, a method for cysteine detection based on its chemisorption onto a gold electrode followed by reductive desorption has been developed for use in a flow-injection analysis system, demonstrating good sensitivity and reproducibility.

Building on these principles, biosensors for S-phenylcysteine and related compounds can be developed. A biosensor incorporates a biological recognition element (like an enzyme or antibody) with a physicochemical transducer to generate a signal proportional to the analyte concentration. For S-phenylcysteine, an enzyme that specifically metabolizes it could be immobilized on an electrode surface. The enzymatic reaction would consume the analyte or produce an electroactive species, which is then detected by the electrode. For instance, a biosensor for cysteine sulfoxides was developed using immobilized alliinase combined with an ammonia-gas electrode, achieving low detection limits. Similarly, immunosensors can be created by immobilizing a specific monoclonal antibody against the target analyte onto an electrode surface, offering high specificity.

| Sensor Type | Recognition Element | Transduction Principle | Key Advantage |

| Electrochemical Sensor | (None - direct detection) | Voltammetry/Amperometry | Simplicity, rapid response |

| Enzymatic Biosensor | Enzyme (e.g., C-S lyase) | Electrochemical (detects product/reactant) | High specificity and sensitivity |

| Immunosensor | Antibody | Impedance/Voltammetry | Very high specificity |

Bioanalytical Method Validation for Quantitative Analysis of S-Phenylcysteine in Research Models

Bioanalytical method validation is the process of demonstrating that a specific analytical method used for the quantitative determination of an analyte in a given biological matrix is reliable and reproducible for its intended use. This is a critical requirement for studies that support regulatory submissions and for ensuring the quality and integrity of research data. The validation process involves evaluating several key parameters according to established guidelines from regulatory agencies like the FDA and EMA.

A full validation is required when a new bioanalytical method is established. This process ensures that the method is suitable for quantifying SPC and its metabolites in matrices such as plasma, urine, or tissue homogenates from research models.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds or metabolites.

Accuracy: The closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations.

Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at both the intra-day and inter-day levels.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be linear over a defined range, and the limits of quantification must be established.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision.

Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve with acceptable accuracy and precision.

Stability: The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis (e.g., freeze-thaw cycles, long-term storage).

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of extracted samples to that of unextracted standards.

An example of validation acceptance criteria for an LC-MS/MS assay is summarized below.

| Validation Parameter | Acceptance Criteria |

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |

| Calibration Curve | Correlation coefficient (r²) should be ≥ 0.99. |

| Stability | Analyte concentration should be within ±15% of the initial concentration. |

S Phenylcysteine in Advanced Research Models and Systems

In Vitro Cellular Models for Investigating S-Phenylcysteine Biotransformation and Toxicity Mechanisms

In vitro models offer a controlled environment to study the specific cellular and molecular processes related to S-Phenylcysteine.

Hepatocyte and renal cell culture systems are fundamental in toxicology research. The liver is the primary site for the metabolism of xenobiotics, including the conversion of benzene (B151609) to reactive metabolites that lead to the formation of S-Phenylcysteine. Benzene is first metabolized in the liver to intermediates like benzene oxide. This reactive epoxide can then form adducts with cellular macromolecules. Studies using liver cells help to understand the enzymatic processes, primarily involving cytochrome P450 enzymes, that initiate this metabolic activation.

The toxicity of benzene and the formation of its metabolites, including S-Phenylcysteine, often involve complex interactions between different organs, particularly the liver and the bone marrow. Co-culture models and multi-organ-on-a-chip systems are emerging as powerful tools to study this inter-organ crosstalk. For instance, a system co-culturing liver cells with bone marrow cells could mimic the physiological process where reactive metabolites, generated in the liver, travel through circulation to exert toxic effects on hematopoietic stem cells in the bone marrow.

Advanced microphysiological systems that integrate human intestine, liver, skin, and kidney equivalents on a single chip have been developed to study the absorption, metabolism, and excretion of compounds over extended periods. While not yet specifically reported for S-Phenylcysteine, these models hold immense potential for simulating the complete metabolic journey of its parent compound, benzene, and elucidating the multi-organ toxicological impact. Other co-culture systems, such as those combining neurons and hepatocytes, have been successfully developed to study the interactions between the liver and brain concerning neuroactive drugs, demonstrating the feasibility of this approach for complex metabolic investigations.

Hepatocyte and Renal Cell Culture Systems

In Vivo Animal Models for Pharmacokinetic and Metabolic Pathway Research

In vivo animal models are indispensable for understanding the complete picture of a compound's pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and its physiological effects.

Rodent models, particularly rats and mice, have been instrumental in studying the formation of S-Phenylcysteine (SPC) following exposure to benzene. Research has demonstrated that benzene metabolites form covalent adducts with proteins in various tissues, including the liver, bone marrow, and blood.

In vivo studies have successfully used a gas chromatography/mass spectroscopy assay to quantify SPC in the hemoglobin of rats and mice exposed to benzene via inhalation or gavage. This research established a clear dose-response relationship between benzene exposure and the level of SPC adducts formed. Interestingly, these studies revealed species-specific differences in metabolism; for the same exposure regimen, rats exhibited significantly higher levels of SPC in their hemoglobin compared to mice. Further investigation using fractionated red blood cells suggested that the formation of the SPC adduct in globin likely originates from benzene's metabolism to benzene oxide at a location external to the red blood cell, such as the liver.

| Animal Model | Exposure Route | Key Finding | Reference |

|---|---|---|---|

| Rats and Mice | Inhalation, Gavage | A linear dose-response relationship was found between benzene exposure and S-Phenylcysteine (SPC) levels in hemoglobin. | |

| Rats vs. Mice | Inhalation, Gavage | Rats showed considerably higher levels of SPC adducts than mice under the same exposure conditions. | |

| Rats | Benzene Exposure | The SPC found in globin likely originates from the metabolism of benzene to benzene oxide in a location external to the red blood cell. |

The zebrafish (Danio rerio) has become a prominent model in developmental toxicity research due to its rapid, external, and transparent embryonic development, which allows for detailed observation of organogenesis. This model is increasingly used to screen compounds for potential developmental toxicity and to investigate the underlying mechanisms, which are often conserved between zebrafish and humans.

While specific studies focusing on the developmental toxicity of S-Phenylcysteine in zebrafish are not widely documented, the model is highly suitable for investigating the effects of its parent compound, benzene, and other toxicants. The transparency of zebrafish embryos allows for real-time visualization of defects in various organs and systems. Researchers can assess a wide range of endpoints, including morphological malformations, hatching rates, and cardiovascular function, to understand how a chemical interferes with developmental processes. Given that benzene exposure is linked to fetal abnormalities, the zebrafish model offers a valuable platform for high-throughput screening and mechanistic studies to identify the specific developmental pathways disrupted by benzene and its metabolites.

| Zebrafish Model Advantage | Relevance to Developmental Toxicity Research | Reference |

|---|---|---|

| Rapid and Transparent Development | Allows for easy, real-time observation of organ formation and detection of morphological abnormalities. | |

| Genetic Conservation | Many developmental genes and pathways are conserved with humans, making findings relevant to human health. | |

| High-Throughput Capability | Small size and rapid life cycle enable the screening of a large number of compounds to identify potential developmental toxicants. |

Rodent Models in S-Phenylcysteine Conjugation Studies

Application of S-Phenylcysteine as a Probe for Xenobiotic Metabolism Research

S-Phenylcysteine serves as a critical biological probe for investigating the metabolism of the xenobiotic benzene. The formation of S-Phenylcysteine adducts with proteins, such as albumin and hemoglobin, is a direct consequence of benzene's metabolic activation to the reactive intermediate benzene oxide. Therefore, measuring the levels of these adducts provides a specific and quantitative window into these metabolic processes in vivo.

The adduct S-phenylcysteine (SPC) in albumin has been identified as a key biological marker of benzene exposure. Unlike urinary metabolites, which reflect recent exposure, protein adducts have a longer half-life, corresponding to the turnover rate of the protein itself (e.g., ~20 days for albumin and ~60 days for hemoglobin in humans). This makes S-Phenylcysteine adducts particularly useful as probes for assessing chronic or cumulative exposure. By quantifying SPC in blood samples, researchers can gain insights into the extent of metabolic activation of benzene within an individual, which is a crucial step in understanding its mechanism of toxicity. This application is a cornerstone of molecular epidemiology and risk assessment for benzene.

S-Phenylcysteine as a Biomarker Research Target in Exposure Assessment

S-Phenylcysteine (SPC) has emerged as a significant biomarker research target for assessing human exposure to certain industrial chemicals, most notably benzene. This amino acid adduct is formed when reactive metabolites of xenobiotics covalently bind to cysteine residues in proteins, particularly abundant blood proteins like hemoglobin and albumin. The measurement of these adducts provides a more integrated picture of exposure over time compared to the measurement of the parent compound or its unbound metabolites in urine or blood, which often have short half-lives.

The primary application of SPC as a biomarker is in monitoring benzene exposure. Benzene is metabolized in the liver to reactive intermediates, such as benzene oxide. This metabolite can enter the bloodstream and react with cysteine moieties on proteins like albumin to form S-Phenylcysteine. Research has demonstrated a clear dose-response relationship between benzene exposure and the levels of SPC in albumin.

In a study involving workers occupationally exposed to benzene, a linear relationship was observed between the concentration of benzene in the air and the levels of SPC in albumin. This provides a quantitative measure of the biologically effective dose—the amount of the chemical that has reached and interacted with cellular macromolecules.

| Average Benzene Exposure Concentration (ppm, 8-hr TWA) | Measured S-Phenylcysteine in Albumin (pmol/mg albumin) |

|---|---|

| 0 (Control Group) | Below limit of detection (0.1 pmol/mg) for most subjects |

| 4.4 | Data not individually specified, but contributed to a statistically significant linear increase |

| 8.4 | Data not individually specified, but contributed to a statistically significant linear increase |

| 23 | Data not individually specified, but contributed to a statistically significant linear increase |

The study found a statistically significant slope of 0.044 ± 0.008 pmol/mg albumin per ppm of benzene exposure.

The persistence of protein adducts is a key advantage. Since albumin has a half-life of about 20-25 days, SPC-albumin adducts can provide an indication of cumulative exposure over several weeks. This contrasts with urinary biomarkers for benzene, such as S-phenylmercapturic acid (S-PMA), which reflect more recent exposure. While S-PMA is considered a very promising biomarker for low-level benzene exposure, SPC in albumin serves as a valuable tool for assessing longer-term exposure scenarios.

Role in Studying Mechanisms of Renal and Hepatic Impairment at a Cellular Level

The role of S-Phenylcysteine in specifically studying the cellular mechanisms of renal and hepatic impairment is primarily contextual, as it represents a class of molecules—protein adducts—known to be involved in chemical-induced toxicity. The formation of covalent adducts between reactive metabolites and cellular proteins is a well-established molecular initiating event in xenobiotic-induced kidney and liver injury.

General Mechanisms of Protein Adduct-Mediated Cellular Injury:

Inhibition of Protein Function: The covalent binding of a chemical moiety can alter the three-dimensional structure of a protein, inhibiting its normal function. This can affect vital enzymes, membrane receptors, and structural proteins.

Mitochondrial Dysfunction: Covalent binding to mitochondrial proteins is a critical mechanism of toxicity. This can disrupt the electron transport chain, impair ATP synthesis, and lead to the production of reactive oxygen species (ROS), causing oxidative stress.

Induction of Apoptosis and Necrosis: The cellular stress caused by protein adduct formation, mitochondrial dysfunction, and oxidative stress can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Immune Response: Protein adducts can be recognized by the immune system as foreign, leading to an immune response against the adducted proteins and the cells that contain them. This can result in inflammation and further tissue damage.

A comparative study investigating the cytotoxicity of tellurium, selenium, and sulfur-containing phenyl-cysteine analogs in isolated rat hepatocytes provided some direct insight into S-Phenylcysteine's cellular effects. In this model, Te-phenyl-L-tellurocysteine and Se-phenyl-L-selenocysteine demonstrated significant toxicity, including depletion of glutathione (B108866) and lactate (B86563) dehydrogenase (LDH) leakage. In contrast, S-phenyl-L-cysteine was found to be non-toxic toward the rat hepatocytes under the tested conditions. This suggests that the nature of the adducted molecule itself plays a crucial role in determining the subsequent cellular response and that the formation of an SPC adduct may not be inherently cytotoxic in all cellular contexts.

Therefore, while the presence of S-Phenylcysteine in blood proteins is a clear biomarker of exposure to its parent compounds and indicates that protein adduction has occurred, its direct role as a research tool to unravel the specific cellular pathways of renal and hepatic impairment is less defined. It serves more as an exemplar of the initial molecular event (protein adduction) that can, in the case of many toxic substances, lead to the cellular dysfunctions characteristic of kidney and liver damage.

Computational and Theoretical Studies on S Phenylcysteine

Quantum Chemical Calculations of S-Phenylcysteine Reactivity and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of S-Phenylcysteine. These calculations provide a foundational understanding of molecular behavior by modeling the distribution of electrons and predicting energetic properties.

A key focus of such studies is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the molecule's capacity to donate electrons, highlighting nucleophilic sites. Conversely, the LUMO's energy and location point to electrophilic sites, where the molecule is susceptible to accepting electrons. For S-Phenylcysteine, the sulfur atom and the phenyl ring's π-system are primary regions of interest for these orbitals.

Mechanistic studies on related S-protected cysteine derivatives provide a strong model for understanding S-Phenylcysteine's reactivity. For instance, computational analyses of acid-labile protecting groups for cysteine have shown that the stability of the carbocation formed upon cleavage is a determining factor in the reaction's feasibility. In the case of S-Phenylcysteine, the cleavage of the sulfur-phenyl bond would be influenced by the stability of the resulting phenyl carbocation or radical, a property that can be precisely calculated. DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can determine the optimized geometries and energies of reactants, transition states, and products, thereby mapping out the reaction pathway.

These computational approaches can generate a variety of electronic property data that are crucial for predicting chemical behavior.

Table 1: Calculated Electronic Properties of S-Phenylcysteine (Illustrative) (Note: The following values are illustrative examples of data generated from quantum chemical calculations.)

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the molecule's ionization potential and electron-donating ability. Higher values suggest greater reactivity as a nucleophile. |

| LUMO Energy | -0.5 eV | Indicates the molecule's electron affinity. Lower values suggest greater reactivity as an electrophile. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical stability. A larger gap implies higher stability and lower chemical reactivity. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on Sulfur | -0.15 e | Represents the partial charge on the sulfur atom, indicating its potential role in nucleophilic or electrophilic interactions. |

Molecular Docking and Dynamics Simulations of S-Phenylcysteine with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like S-Phenylcysteine with biological macromolecules, primarily proteins.

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through a scoring function. A prominent biological target for S-Phenylcysteine is human serum albumin (HSA), where the cysteine at position 34 (Cys34) is known to be a particularly reactive nucleophilic site. This residue resides in a shallow crevice and its thiolate anion form is highly accessible to electrophiles. Docking studies can simulate the placement of S-Phenylcysteine within this or other binding pockets, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues. The results of a docking analysis are typically presented with a binding energy score, where a more negative value indicates a stronger, more favorable interaction.

Molecular Dynamics (MD) Simulations MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view than the static picture from docking. These simulations model the movements of atoms by solving Newton's equations of motion, governed by a force field that describes the system's potential energy. An MD simulation of S-Phenylcysteine bound to a protein like HSA would reveal the stability of the binding pose, the flexibility of the ligand in the active site, and the role of water molecules in mediating the interaction. Such simulations are often run under conditions mimicking the physiological environment (e.g., constant temperature and pressure, known as an NPT ensemble) to assess how the complex behaves in a biologically relevant context.

Table 2: Example Docking Results for S-Phenylcysteine with a Target Protein (Note: This table is a hypothetical representation of typical docking output.)

| Target Protein | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Human Serum Albumin (HSA) | Sudlow's Site I (Cys34 vicinity) | -7.5 | Trp214, Tyr150, His242 | π-stacking, Hydrogen bond |

| Penicillin-Binding Protein 4 (PBP4) | Allosteric Site | -6.8 | Phe120, Leu180, Val95 | Hydrophobic interactions |

| Glutathione (B108866) S-transferase (GST) | G-site | -8.2 | Arg15, Tyr7, Ser65 | Hydrogen bond, Electrostatic |

In Silico Prediction of Metabolic Pathways and Enzyme Interactions for S-Phenylcysteine

In silico tools are increasingly used to predict the metabolic fate of xenobiotics, providing a rapid and cost-effective alternative to experimental studies. These methods can forecast the metabolites of S-Phenylcysteine by simulating Phase I and Phase II metabolic reactions.

Computational platforms like BioTransformer, Meteor, and TIMES employ rule-based systems or machine learning algorithms to predict sites of metabolism (SOMs) and the resulting structures. For S-Phenylcysteine, these tools would screen for common biotransformations. Phase I reactions would likely involve the Cytochrome P450 (CYP) enzyme family. Predicted reactions could include:

Sulfur Oxidation: Oxidation of the thioether sulfur to form S-phenylcysteine sulfoxide (B87167) and subsequently S-phenylcysteine sulfone.

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, typically at the para-position, to form S-(4-hydroxyphenyl)cysteine.

Phase II reactions involve the conjugation of the molecule with endogenous substances to increase water solubility and facilitate excretion. For S-Phenylcysteine, a primary predicted Phase II reaction is:

N-acetylation: The addition of an acetyl group to the primary amine of the cysteine backbone, yielding N-acetyl-S-phenylcysteine (mercapturic acid).

Machine learning and deep learning models, trained on large datasets of known metabolic reactions, can further refine these predictions, offering accuracies that can outperform traditional rule-based systems.

Table 3: Predicted Metabolic Pathways for S-Phenylcysteine (Based on common in silico prediction models)

| Parent Compound | Metabolic Phase | Predicted Reaction | Predicted Metabolite |

|---|---|---|---|

| S-Phenylcysteine | Phase I | Sulfur Oxidation | S-Phenylcysteine sulfoxide |

| S-Phenylcysteine | Phase I | Aromatic Hydroxylation | S-(4-hydroxyphenyl)cysteine |

| S-Phenylcysteine | Phase II | N-acetylation | N-acetyl-S-phenylcysteine |

| S-Phenylcysteine sulfoxide | Phase I | Further Sulfur Oxidation | S-Phenylcysteine sulfone |

Structure-Activity Relationship (SAR) Modeling for S-Phenylcysteine Analogs

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. SAR studies systematically modify a lead compound's structure to identify key features—pharmacophores—responsible for its activity and to optimize properties like potency and selectivity.

For S-Phenylcysteine, an SAR study would involve designing and synthesizing a library of analogs and evaluating their effects in a relevant biological assay. Modifications could include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) on the phenyl ring to probe electronic and steric requirements.

Modification of the Cysteine Backbone: Altering the amino or carboxyl groups to understand their role in target binding.

Replacing the Phenyl Ring: Substituting the phenyl ring with other aromatic or heteroaromatic systems to explore the impact on activity.

The resulting data, which correlates structural changes with activity, can be used to build a qualitative SAR model. For example, an SAR analysis might reveal that small, electron-withdrawing substituents at the para-position of the phenyl ring enhance the inhibitory activity against a target enzyme. These insights guide the rational design of more potent and specific molecules.

Table 4: Example of an SAR Table for S-Phenylcysteine Analogs (Hypothetical) (Assaying for inhibition of a target enzyme)

| Analog | Modification (R-group on Phenyl Ring) | IC₅₀ (µM) | Inferred SAR |

|---|---|---|---|

| S-Phenylcysteine | H (unsubstituted) | 15.2 | Baseline activity |

| Analog 1 | 4-Cl | 5.8 | Electron-withdrawing group at para position increases potency. |

| Analog 2 | 4-CH₃ | 25.1 | Electron-donating group at para position decreases potency. |

| Analog 3 | 2-Cl | 18.9 | Steric hindrance at ortho position is not tolerated well. |

| Analog 4 | 4-F | 6.1 | Small, electronegative group at para position is favorable. |

Cheminformatics Approaches for Identifying S-Phenylcysteine-Related Compounds

Cheminformatics applies computational methods to analyze and manage large chemical datasets, accelerating the discovery of new molecules with desired properties. A primary application is the identification of compounds structurally similar to a query molecule, such as S-Phenylcysteine, from vast chemical libraries.

The process often begins with generating a molecular fingerprint for S-Phenylcysteine. This fingerprint is a binary string that encodes the presence or absence of specific structural features. This digital representation is then used to perform a similarity search across large compound databases like ZINC, PubChem, or ChemSpider. The similarity between S-Phenylcysteine and database compounds is typically quantified using a metric like the Tanimoto coefficient, which ranges from 0 (no similarity) to 1 (identical).

This virtual screening approach, a form of ligand-based drug design, can rapidly identify thousands of commercially available or synthetically accessible compounds that share key structural motifs with S-Phenylcysteine. These "hits" can then be acquired or synthesized for experimental testing, significantly expanding the chemical space explored and increasing the probability of discovering novel bioactive compounds.

Future Research Directions and Unexplored Avenues for S Phenylcysteine Investigation

Integration of Omics Technologies for Comprehensive S-Phenylcysteine Research

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the systemic impact and molecular interactions of S-Phenylcysteine. A systems biology approach, integrating various omics platforms, can move research beyond simple quantification to a holistic understanding of its biological role.

Metabolomics: As a metabolite itself, S-Phenylcysteine is a key feature in metabolomic studies. Future research should focus on untargeted metabolomics to identify novel downstream products of SPC metabolism and to uncover correlations with other metabolic pathways. For instance, studies have identified S-phenylcysteine as a potential plasma biomarker for Systemic Inflammatory Response Syndrome (SIRS), indicating its connection to broader pathological states that warrant further exploration.

Proteomics: S-Phenylcysteine is formed as an adduct to cysteine residues in proteins, most notably hemoglobin and albumin, serving as a biomarker of benzene (B151609) exposure. Future proteomic research could use SPC as a "bait" in affinity purification-mass spectrometry experiments to identify the full spectrum of proteins that are modified by benzene oxide. This "adductome" could reveal previously unknown protein targets of benzene toxicity and clarify mechanisms of action.

Genomics and Transcriptomics: The genetic basis for individual differences in S-Phenylcysteine formation is a critical area for investigation. Genome-Wide Association Studies (GWAS) could identify genetic polymorphisms in enzymes involved in benzene metabolism (e.g., cytochrome P450s) and glutathione (B108866) conjugation (e.g., Glutathione S-transferases) that correlate with varying levels of SPC adducts. Transcriptomics can reveal how exposure leading to SPC formation alters gene expression profiles in target tissues like bone marrow, providing mechanistic insights into toxicity.

| Omics Technology | Potential Application in S-Phenylcysteine Research | Research Goal |

| Metabolomics | Untargeted analysis of plasma and urine in populations with known benzene exposure. | Identify novel metabolites downstream of SPC and discover new disease-related metabolic signatures involving SPC. |

| Proteomics | Mapping the S-Phenylcysteine "adductome" on blood and tissue proteins. | Discover new protein targets of benzene metabolites and understand mechanisms of toxicity. |

| Genomics | GWAS in occupationally exposed cohorts. | Identify genetic variants influencing susceptibility to benzene toxicity by affecting SPC formation rates. |

| Transcriptomics | RNA-sequencing of cells or tissues after exposure to benzene. | Characterize changes in gene expression associated with SPC formation to elucidate toxicological pathways. |

Development of Advanced Probes and Imaging Agents Based on S-Phenylcysteine

Molecular imaging is a powerful tool for visualizing biological processes in real-time. Designing probes based on the S-Phenylcysteine structure could enable non-invasive tracking of its metabolic fate and the activity of enzymes that process it.

Future research should focus on synthesizing SPC derivatives conjugated to various imaging moieties. These efforts can draw inspiration from existing strategies for developing probes for other molecular targets.

PET/SPECT Probes: S-Phenylcysteine could be labeled with positron-emitting (e.g., ¹⁸F, ⁶⁴Cu) or single-photon-emitting (e.g., ⁹⁹ᵐTc) radionuclides. Such radiotracers could be used to non-invasively quantify the activity of enzymes like cysteine S-conjugate β-lyases in vivo, which are involved in the metabolic processing of SPC. This could provide insights into tissue-specific metabolism of xenobiotics.

Fluorescent Probes: Attaching a fluorophore to the SPC molecule could create probes for microscopic imaging in cells and tissues. These probes could be used to visualize the subcellular localization of SPC and its transporters, helping to understand how it is handled within the cell. The modification of cysteine residues with functional tags is a well-established chemical strategy that could be adapted for this purpose.

Activatable Probes: A more advanced approach involves creating "smart" probes that only become active (e.g., fluorescent or photoacoustic) upon interaction with a specific enzyme involved in SPC metabolism. This would provide a highly specific readout of enzymatic activity, which could be a powerful tool for both basic research and diagnostics.

Exploration of Novel Therapeutic Targets and Mechanisms Related to S-Phenylcysteine Metabolism

The metabolic pathway leading to and stemming from S-Phenylcysteine presents several potential targets for therapeutic intervention.

Enzyme Inhibition: The enzymes responsible for metabolizing glutathione S-conjugates to their corresponding cysteine S-conjugates, and the subsequent β-lyase enzymes that can generate reactive thiols, are potential therapeutic targets. Developing specific inhibitors for these enzymes could be a strategy to mitigate the toxicity of certain halogenated hydrocarbons and other chemicals that are bioactivated through this pathway.

S-Aryl-Cysteine Derivatives as Therapeutics: Beyond its role as a metabolite, the S-aryl-cysteine scaffold has intrinsic therapeutic potential. Chiral S-aryl-L-cysteines have been successfully utilized in the design of inhibitors targeting the human immunodeficiency virus (HIV), highlighting their value in drug development. Future research should expand on this, synthesizing and screening libraries of novel S-Phenylcysteine derivatives against a range of therapeutic targets, including viral proteases and metabolic enzymes.